![molecular formula C19H17ClN2O2 B1662420 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione CAS No. 389614-94-2](/img/structure/B1662420.png)
7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
Descripción general
Descripción
“7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione” is a quinoline derivative . Quinoline derivatives have been found to possess a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in medicinal chemistry. For instance, a new quinoline derivative, 4,7-dichloroquinoline, has been synthesized and shown to have significant larvicidal and pupicidal properties against malarial and dengue vectors .Chemical Reactions Analysis
Quinoline derivatives are involved in a variety of chemical reactions. For instance, NSC 663284, a quinolinedione, is known to inhibit cell cycle progression at both G1 and G2/M phase. It also inhibits the dephosphorylation and activation of cyclin-dependent kinases (Cdks) in vitro and in vivo .Aplicaciones Científicas De Investigación
Chemistry of Quinoline-5,8-diones
- Research on quinoline-5,8-diones, including 7-amino-6-chloro-2-methylquinoline-5,8-dione, reveals methods for synthesizing novel compounds and discusses mechanisms of reactions involving quinolinediones (Behforouz, Haddad, Cai, & Gu, 1998).
Pharmacomodulation of Indoloquinolinediones
- The study on indoloquinolinediones, closely related to quinolinediones, highlights the synthesis and evaluation of cytotoxicity in derivatives, contributing to the understanding of pharmacomodulation in this compound class (Helissey, Giorgi-Renault, Renault, & Cros, 1989).
Designing Geldanamycin Analogues
- Quinoline-5,8-dione-based compounds were designed considering the active site of geldanamycin-bound Hsp-90, revealing the potential of quinolinediones in designing analogues for therapeutic applications (Hargreaves, David, Whitesell, & Skibo, 2003).
Synthesis of Naphthoquinoline Derivatives
- Research on the synthesis of naphthoquinoline derivatives from quinoline-5,8-diones contributes to the understanding of compound transformations and novel reactions within this chemical space (Croisy-Delcey, Bisagni, & Huel, 1993).
Quinolinedione Inhibitors in Cancer Research
- The discovery of quinolinedione derivatives as potent inhibitors of Cdc25 phosphatases, and their selective activity against cancer cells, illustrates the therapeutic potential of these compounds (Lazo et al., 2001).
5-HT6 Receptor Antagonists Research
- The identification of quinolinedione derivatives as 5-HT6 receptor antagonists, with potential implications in neuropharmacology, showcases the versatility of quinolinedione chemistry in drug discovery (Seong et al., 2008).
Resolution of Chloroquine Enantiomers
- While focusing on chloroquine, a related compound, this study's methods for resolving enantiomers can be informative for similar structures in the quinolinedione class (Craiga & Ansari, 1993).
Green Synthesis of Heterocyclic Ortho-Quinones
- Demonstrating environmentally friendly synthesis methods for heterocyclic ortho-quinones, this research provides insights into sustainable chemistry practices applicable to quinolinedione derivatives (Rajesh, Bala, Perumal, & Menéndez, 2011).
Rhenium Complexes of Quinolinedione Derivatives
- The study on tricarbonyl rhenium complexes of quinolinedione derivatives adds a dimension to the understanding of metal-organic interactions in quinolinediones (Machura et al., 2011).
Antimicrobial Activity of Metal Chelates
- The research on metal chelates of quinolinedione derivatives and their antimicrobial activity expands the application of these compounds in the field of microbiology and infectious diseases (Patel, 2009).
Amino and Fluoro-Substituted Quinolines
- The synthesis and evaluation of amino and fluoro-substituted quinoline-4-carboxylic acid derivatives, including their cytotoxic activities, highlight the potential of quinolinediones in cancer therapeutics (Bhatt, Agrawal, & Patel, 2015).
Direcciones Futuras
The future directions in the research of quinoline derivatives could involve the development of new synthesis methods that are pollution-free, energy-efficient, less time-consuming, and solvent-free . Additionally, further studies could focus on exploring the full range of biological activities of these compounds and their potential applications in medicine.
Propiedades
IUPAC Name |
7-chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-3-22(4-2)13-9-7-12(8-10-13)15-16(20)19(24)17-14(18(15)23)6-5-11-21-17/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZVKSMDPVMMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434702 | |
| Record name | 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | |
CAS RN |
389614-94-2 | |
| Record name | 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



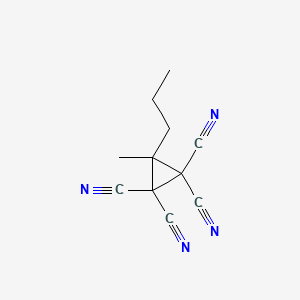
![N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea](/img/structure/B1662339.png)
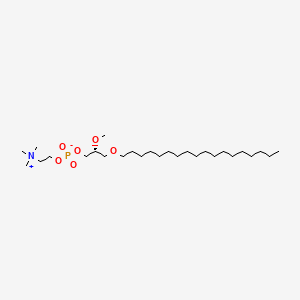
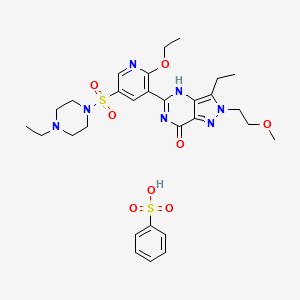
![[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1662343.png)
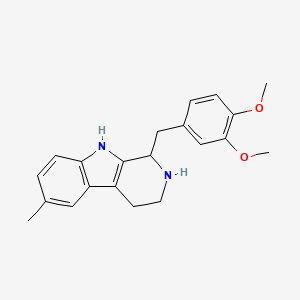
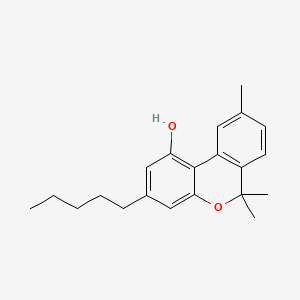
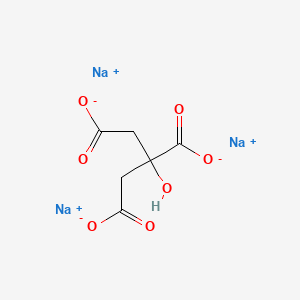
![1H-Indole-1-carboxamide, 2,3-dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-6-(trifluoromethyl)-, hydrochloride (1:1)](/img/structure/B1662350.png)
![ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate](/img/structure/B1662351.png)
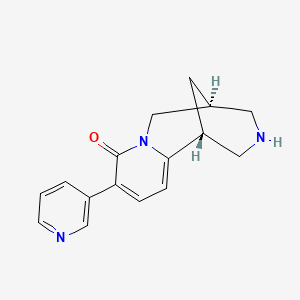
![[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid](/img/structure/B1662353.png)
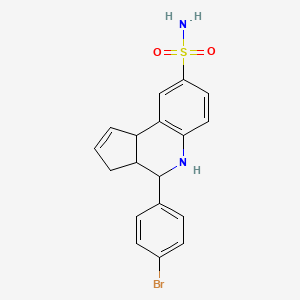
![[2-(2,4-Dichloro-phenyl)-6-fluoro-2-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-yl]-morpholin-4-yl-methanone](/img/structure/B1662361.png)